2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide
Description
2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a benzyl-piperidine moiety and a cyclopropyl group attached to an acetamide backbone
Properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGBTYVYFSQFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159353 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-25-2 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acetamide Formation: The benzyl-piperidine intermediate is reacted with chloroacetyl chloride to form the acetamide derivative.
Cyclopropylation: Finally, the acetamide derivative is cyclopropylated using cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide
- 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-acetamide
- 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide
Uniqueness
2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.
Biological Activity
Overview
2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is a synthetic compound notable for its complex structure, which includes an amino group, a benzyl-piperidine moiety, and a cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly targeting various biological pathways.
Chemical Structure and Properties
- Molecular Formula : C17H25N3O
- Molecular Weight : 287.4 g/mol
- CAS Number : 1353966-25-2
The compound's unique structural features allow it to interact with biological macromolecules, which is crucial for its pharmacological properties.
The biological activity of 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, impacting cellular signaling pathways. The exact molecular targets are still under investigation, but the compound has shown promise in various therapeutic contexts.
Anticancer Potential
Research has indicated that compounds similar to 2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide exhibit anticancer properties. A study highlighted that derivatives of piperidine demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure could enhance biological activity .
Receptor Interaction
The compound's structural similarity to known pharmacophores allows it to act as a selective antagonist for certain receptors. For instance, the benzyl-piperidine structure has been identified as essential for the activity against CC chemokine receptors, which are implicated in inflammatory responses and cancer metastasis .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(1-benzyl-piperidin-4-yl)-N-cyclopropyl-acetamide | Similar piperidine and cyclopropyl groups | Varies based on benzyl position |
| N-(4-methylbenzyl)-2-amino-N-cyclopropyl-acetamide | Methyl group on the benzyl ring | Alters lipophilicity and receptor interaction |
| N-((S)-1-benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide | Chlorine substituent | Enhances or inhibits specific interactions |
This table illustrates how structural modifications can significantly influence the biological activity of related compounds.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
